molecular formula C26H27Cl2N3O2S B2698477 N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE CAS No. 1328615-09-3

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2698477
CAS No.: 1328615-09-3
M. Wt: 516.48
InChI Key: IBLBPGVMIXXEEO-UHFFFAOYSA-N
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Description

Benzothiazole as a Privileged Scaffold in Medicinal Chemistry Research

Benzothiazole has emerged as a privileged scaffold in medicinal chemistry due to its structural versatility and broad pharmacological relevance. The core structure consists of a benzene ring fused to a thiazole ring, enabling diverse substitutions that modulate electronic, steric, and solubility properties. This adaptability allows benzothiazoles to interact with multiple biological targets, including enzymes, receptors, and nucleic acids. For instance, 2-(4-aminophenyl)benzothiazole derivatives exhibit dual diagnostic and therapeutic potential in Alzheimer’s disease and oncology. The scaffold’s synthetic accessibility further enhances its utility; methods such as condensation of 2-aminothiophenol with aldehydes or carboxylic acids enable rapid generation of derivatives. Recent advancements highlight benzothiazoles as key components in kinase inhibitors, antimicrobial agents, and antitumor drugs, underscoring their centrality in drug discovery pipelines.

Historical Context of Benzothiazole Derivatives in Drug Discovery

The historical trajectory of benzothiazole derivatives dates to their first synthesis by A. W. Hofmann in 1887. Early research focused on dye manufacturing, but the discovery of riluzole (a 2-amino-6-trifluoromethoxybenzothiazole) in the 1990s marked a turning point. Riluzole’s approval for amyotrophic lateral sclerosis validated benzothiazoles as clinically viable neuroprotective agents. Subsequent decades saw the development of pramipexole, a dopamine agonist for Parkinson’s disease, and fluorescent benzothiazoles like Pittsburgh Compound B for amyloid imaging in Alzheimer’s pathology. These milestones reflect the scaffold’s evolution from industrial applications to targeted therapeutics. Modern synthetic strategies, including microwave-assisted cyclization and transition-metal catalysis, have expanded the structural diversity of benzothiazole libraries, enabling high-throughput screening campaigns.

Evolution of Morpholine-Containing Benzothiazole Research

Morpholine, a six-membered heterocycle with one oxygen and one nitrogen atom, is frequently incorporated into benzothiazole derivatives to enhance pharmacokinetic properties. The morpholine ring improves aqueous solubility and membrane permeability while providing hydrogen-bonding sites for target engagement. Recent studies demonstrate that morpholine-substituted benzothiazoles, such as N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide, exhibit potent inhibitory activity against butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B), enzymes implicated in neurodegenerative disorders. The ethylmorpholine moiety in the target compound likely facilitates interactions with hydrophobic pockets in these enzymes, as evidenced by molecular docking studies. This strategic integration of morpholine underscores its role in optimizing benzothiazole-based lead compounds for central nervous system (CNS) penetration.

Naphthalene-Benzothiazole Conjugates in Contemporary Research

Naphthalene, a polycyclic aromatic hydrocarbon, is increasingly conjugated with benzothiazoles to exploit its planar structure for π-π stacking interactions with biological targets. In anti-inflammatory research, naphthalene-benzothiazole hybrids inhibit cyclooxygenase-2 (COX-2) and reduce proinflammatory cytokine production. The target compound’s naphthalen-1-ylacetamide group may similarly enhance binding affinity to hydrophobic enzyme domains, such as the ATP-binding site of kinases or the amyloid-β fibril surface. Computational models suggest that naphthalene’s rigidity stabilizes ligand-receptor complexes, while its electron-rich system facilitates charge-transfer interactions. These conjugates represent a growing trend in structure-based drug design, where fused aromatic systems are leveraged to improve potency and selectivity.

Significance in Heterocyclic Chemistry Development

Benzothiazoles occupy a critical niche in heterocyclic chemistry due to their sulfur and nitrogen atoms, which confer unique electronic properties and metabolic stability. The thiazole ring’s electron-deficient nature enables nucleophilic substitutions at the 2-position, while the benzene ring allows electrophilic aromatic substitutions. This dual reactivity has spurred innovations in green chemistry, such as solvent-free syntheses and catalyst-free cyclizations. Furthermore, benzothiazoles serve as building blocks for complex architectures, including isoindole-benzothiazole hybrids and carboxamide derivatives. Their integration into multicomponent reactions and click chemistry platforms exemplifies their versatility in generating structurally diverse libraries for drug discovery.

Table 1: Notable Benzothiazole Derivatives and Their Applications

Compound Class Biological Activity Key Structural Features Reference
2-Arylbenzothiazoles Antitumor, amyloid imaging 4-Aminophenyl substitution
Morpholine-Benzothiazoles MAO-B/BuChE inhibition Pyrrolidine/morpholine linkers
Naphthalene-Benzothiazoles Anti-inflammatory, kinase inhibition Naphthalen-1-ylacetamide group
Isoindole-Benzothiazoles Diagnostic probes Isoindole-1,3-dione moiety

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2S.ClH/c1-18-15-21(27)17-23-25(18)28-26(33-23)30(10-9-29-11-13-32-14-12-29)24(31)16-20-7-4-6-19-5-2-3-8-22(19)20;/h2-8,15,17H,9-14,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLBPGVMIXXEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 6-position of the benzo[d]thiazole ring.

    Acetamide formation: Coupling of the benzo[d]thiazole derivative with naphthalene-1-yl acetic acid or its derivatives.

    Morpholinoethyl substitution: Introduction of the morpholinoethyl group through nucleophilic substitution reactions.

    Hydrochloride salt formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group or the naphthalene ring.

    Reduction: Reduction reactions can occur at the benzo[d]thiazole ring or the acetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and morpholinoethyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzothiazole moiety is known to enhance the cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.

Antimicrobial Properties

The morpholine group in the compound has been associated with antimicrobial activity. Compounds containing morpholine have demonstrated effectiveness against a range of bacterial and fungal pathogens. This suggests that N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide hydrochloride may also possess similar antimicrobial properties, warranting further exploration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes the key structural components and their potential impacts on biological activity:

Structural ComponentPotential Impact on Activity
Benzothiazole moietyEnhances anticancer activity
Morpholine groupContributes to antimicrobial effects
Naphthalene ringMay improve lipophilicity and cellular uptake
Chlorine substituentCould enhance binding affinity to target proteins

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives showed significant inhibition of tumor growth in xenograft models, indicating the potential of similar compounds for cancer therapy.
  • Antimicrobial Evaluation :
    • Research featured in Antimicrobial Agents and Chemotherapy reported that morpholine-containing compounds exhibited broad-spectrum antimicrobial activity, suggesting that our compound could be effective against resistant strains.
  • In Vivo Studies :
    • Preliminary in vivo studies using animal models have indicated that compounds with similar structures can lead to reduced tumor sizes and improved survival rates, supporting further development for clinical applications.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional analogs of this compound are listed below, with key differences and similarities highlighted.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Biological/Physicochemical Notes
Target Compound Benzothiazole 6-Cl, 4-Me, morpholinoethyl, naphthalen-1-yl Amide, tertiary amine (morpholine) Enhanced solubility (HCl salt), potential kinase inhibition inferred from benzothiazole analogs .
Compound 6m () Triazole Naphthalen-1-yloxy, 4-chlorophenyl Amide, triazole, ether Exhibits IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C-Cl); moderate antibacterial activity inferred from triazole-acetamide analogs .
Compound 6b () Triazole Naphthalen-1-yloxy, 2-nitrophenyl Amide, triazole, nitro Nitro group introduces strong electron-withdrawing effects (IR: 1504 cm⁻¹ for NO₂); may influence binding to nitroreductase enzymes .
Patent Compound () Benzothiazole 6-ethoxy, 4-chlorophenyl Amide, ether Ethoxy group improves lipophilicity; chlorophenyl enhances halogen bonding in receptor interactions .

Key Observations:

Core Heterocycle: The target compound’s benzothiazole core differs from triazole-based analogs (e.g., 6m, 6b). Benzothiazoles are known for rigid planar structures, favoring intercalation with DNA or enzyme active sites, whereas triazoles offer hydrogen-bonding versatility . The patent compound () shares the benzothiazole core but lacks the morpholine and naphthalen-1-yl groups, instead prioritizing chlorophenyl and ethoxy substituents .

Substituent Effects: Chloro vs. Morpholine vs. Ether/Oxy Groups: The morpholinoethyl chain in the target compound introduces a tertiary amine, enhancing water solubility (via HCl salt) and enabling pH-dependent protonation, unlike the ether-linked naphthalen-1-yloxy groups in 6m .

Spectroscopic Differences :

  • IR Spectroscopy : The target compound’s amide C=O stretch (~1670–1680 cm⁻¹) aligns with 6m (1678 cm⁻¹) but contrasts with 6b (1682 cm⁻¹), suggesting subtle electronic variations due to substituents .
  • NMR Trends : The naphthalen-1-yl group in the target compound would likely show aromatic proton shifts similar to 6a (δ 7.20–8.36 ppm) but distinct from naphthalen-2-yl derivatives (e.g., 7a in ) .

Synthetic Pathways :

  • The target compound’s synthesis likely involves multi-step nucleophilic substitutions and amide couplings, akin to methods in (e.g., Cu-catalyzed cycloadditions for triazoles). However, benzothiazole formation may require thiourea cyclization or H₂S gas, differing from triazole-based routes .

Research Findings and Implications

  • Pharmacological Potential: While direct activity data for the target compound is unavailable, benzothiazole analogs (e.g., ’s patent compound) show kinase inhibition, suggesting similar mechanisms. Triazole analogs (–3) highlight antibacterial and antiparasitic activities, but the target’s morpholine group may redirect selectivity toward CNS targets .
  • Physicochemical Superiority : The hydrochloride salt form of the target compound likely surpasses neutral analogs (e.g., 6m, 6b) in bioavailability, a critical factor for drug development .

Biological Activity

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. The compound combines a benzothiazole moiety, known for various pharmacological properties, with a naphthalene structure, which is often associated with anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

  • Benzothiazole Ring : Known for antimicrobial and anticancer properties.
  • Morpholine Group : Often enhances solubility and bioavailability.
  • Naphthalene Moiety : Associated with diverse biological activities including anticancer and anti-inflammatory effects.

The molecular formula for this compound is C20H24ClN3OC_{20}H_{24}ClN_{3}O with a molecular weight of approximately 359.87 g/mol.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzothiazole Derivative : The initial step involves the chlorination of 4-methylbenzothiazole.
  • Reaction with Morpholine : The chlorinated benzothiazole is then reacted with morpholine to form the morpholino derivative.
  • Naphthalene Acetamide Formation : Finally, the morpholino derivative is coupled with naphthalene acetamide to yield the desired compound.

Anticancer Activity

Research indicates that compounds containing naphthalene and benzothiazole moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer), with reported IC50 values ranging from 15 to 25 µM . The mechanism often involves cell cycle arrest and induction of apoptosis.

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . For example, derivatives of benzothiazole have shown Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL against Staphylococcus aureus .

Anti-inflammatory Properties

The benzothiazole component is also linked to anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines, which could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Anticancer Effects : A study evaluated a series of naphthalene-substituted triazoles for their cytotoxicity against various cancer cell lines. One derivative exhibited a GI50 value of 21.5 µM against ovarian cancer cells, indicating significant anticancer potential .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of benzothiazole derivatives against multiple bacterial strains. Compounds showed varying degrees of effectiveness, with some achieving MIC values below 100 µg/mL .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; cell cycle arrest in MDA-MB-231
AntimicrobialEffective against Gram-positive bacteria (MIC < 100 µg/mL)
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and cycloaddition. A typical approach involves coupling substituted benzothiazole derivatives with morpholine-ethylamine intermediates, followed by acetylation with naphthylacetic acid derivatives. Key steps include:

  • Copper-catalyzed 1,3-dipolar cycloaddition for triazole formation (as in analogous compounds, see ).
  • Optimization of solvent systems (e.g., tert-butanol/water mixtures) and catalyst loading (e.g., 10 mol% Cu(OAc)₂) to enhance yield .
  • Monitoring via TLC using hexane:ethyl acetate (8:2) and purification via recrystallization (ethanol) .
  • Yield improvement strategies include iterative adjustment of temperature, stoichiometry, and reaction time using design of experiments (DoE) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Essential techniques include:

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., δ ~5.4 ppm for –OCH₂ groups; δ ~8.4 ppm for triazole protons) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with calculated masses (tolerance <1 ppm) . For ambiguous signals, use 2D NMR (COSY, HSQC) or computational validation (DFT-based chemical shift prediction) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility screening : Test in polar (DMSO, methanol) and nonpolar solvents (ethyl acetate) using UV-Vis or HPLC quantification.
  • Stability studies : Conduct accelerated degradation tests under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products .
  • Formulation : Use surfactants (e.g., polysorbates) or cyclodextrins for aqueous solubility enhancement .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity and crystallography?

  • Molecular docking : Predict binding affinity to target proteins (e.g., Bcl-2/Mcl-1) using software like AutoDock. Adjust substituents (e.g., chloro, naphthyl) to enhance hydrophobic interactions .
  • Crystallography : Refine crystal structures with SHELXL for accurate bond-length/angle determination. Address twinning or disorder using SHELXPRO for macromolecular interfaces .
  • DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental reactivity .

Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?

  • Data cross-validation : Compare NMR/IR results with synthetic intermediates to identify impurities (e.g., residual solvents or byproducts) .
  • Bioassay standardization : Use positive controls (e.g., known kinase inhibitors) and replicate assays under identical conditions (pH, temperature) .
  • Meta-analysis : Apply statistical tools (e.g., PCA) to identify outliers in large datasets .

Q. How can reaction conditions be optimized for scalability without compromising yield?

  • Flow chemistry : Implement continuous-flow systems to enhance heat/mass transfer and reduce side reactions (e.g., diazomethane synthesis protocols) .
  • Bayesian optimization : Algorithmically explore parameter spaces (temperature, catalyst ratio) to maximize yield with minimal experiments .
  • DoE-guided parallel synthesis : Test variables (e.g., solvent polarity, reagent equivalents) in combinatorial arrays to identify robust conditions .

Q. What advanced techniques validate the compound’s structural interactions in biological systems?

  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) for affinity quantification.
  • Cryo-EM : Visualize interactions in membrane-bound targets at near-atomic resolution .

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